REACTION_CXSMILES
|
CN(C)C([Cl:5])=O.ClC1C=CC(N[C:13]2[C:22]3[C:17](=[CH:18][C:19](OCCNC)=[C:20](OC)[CH:21]=3)[N:16]=[CH:15][N:14]=2)=C(F)C=1.C(N(CC)CC)C>C(Cl)Cl>[ClH:5].[N:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:13]=[N:14][CH:15]=1 |f:4.5|
|
Name
|
|
Quantity
|
38 μL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(2-methylaminoethoxy)quinazoline
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)OCCNC)C=C1)F
|
Name
|
|
Quantity
|
61 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2.5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(prepared
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The solid was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol (92/8)
|
Type
|
DISSOLUTION
|
Details
|
The purified product was dissolved in methylene chloride/methanol (1/1)
|
Type
|
ADDITION
|
Details
|
2.9M ethereal hydrogen chloride (1 ml) was added
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
the solid product collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CN=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 120% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |